Cas no 42297-94-9 (Thiophene,2-methyl-5-nitro-)

Thiophene,2-methyl-5-nitro- is a nitro-substituted thiophene derivative characterized by its methyl group at the 2-position and a nitro group at the 5-position. This compound is of interest in organic synthesis due to its electron-withdrawing nitro group, which enhances reactivity in electrophilic substitution and coupling reactions. Its structural features make it a valuable intermediate for pharmaceuticals, agrochemicals, and materials science applications. The methyl group contributes to steric and electronic modulation, while the nitro group facilitates further functionalization. High purity and consistent quality ensure reliable performance in research and industrial processes. Proper handling is advised due to potential reactivity under specific conditions.
Thiophene,2-methyl-5-nitro- structure
Thiophene,2-methyl-5-nitro- structure
Product Name:Thiophene,2-methyl-5-nitro-
CAS No:42297-94-9
MF:C5H5NO2S
MW:143.163699865341
CID:328348
PubChem ID:13949280
Update Time:2025-06-25

Thiophene,2-methyl-5-nitro- Chemical and Physical Properties

Names and Identifiers

    • Thiophene,2-methyl-5-nitro-
    • 2-Methyl-5-nitrothiophene
    • 2-Methyl-5-nitro-thiophen
    • 2-methyl-5-nitro-thiophene
    • 5-methyl-2-nitrothiophen
    • 5-methyl-2-nitrothiophene
    • 5-nitro-2-methylthiophene
    • Thiophene,2-methyl-5-nitro
    • 42297-94-9
    • EN300-7404564
    • SCHEMBL2296440
    • DTXSID00553086
    • CS-0217375
    • FT-0719807
    • Inchi: 1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
    • InChI Key: BHCPVWDLDWXIFJ-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 143.00400
  • Monoisotopic Mass: 143.00409958g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 74.1Ų

Experimental Properties

  • Density: 1.337±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 25.0-27.0 ºC
  • Boiling Point: 106 ºC (6 Torr)
  • Flash Point: 95.0±21.8 ºC,
  • Solubility: Very slightly soluble (0.73 g/l) (25 º C),
  • PSA: 74.06000
  • LogP: 2.48790

Thiophene,2-methyl-5-nitro- Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Thiophene,2-methyl-5-nitro- Production Method

Thiophene,2-methyl-5-nitro- Related Literature

Additional information on Thiophene,2-methyl-5-nitro-

Thiophene,2-methyl-5-nitro- (CAS No. 42297-94-9): A Comprehensive Overview

Thiophene,2-methyl-5-nitro-, identified by its Chemical Abstracts Service (CAS) number 42297-94-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound features a sulfur-containing ring, making it a valuable scaffold for various chemical modifications and applications. Its molecular structure, characterized by a methyl group at the 2-position and a nitro group at the 5-position, contributes to its unique reactivity and potential utility in synthetic chemistry.

The nitro-substituted thiophene derivative has garnered attention due to its role as an intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups on the thiophene ring enhances its versatility, allowing for diverse functionalization strategies. These properties make Thiophene,2-methyl-5-nitro- a compound of interest in the development of novel pharmaceuticals, agrochemicals, and materials science applications.

In recent years, the study of nitro-thiophenes has seen considerable progress, particularly in their application as building blocks for drug discovery. Researchers have explored the pharmacological potential of these compounds, leveraging their structural motifs to design molecules with enhanced biological activity. For instance, derivatives of Thiophene,2-methyl-5-nitro- have been investigated for their antimicrobial and anti-inflammatory properties. The nitro group can be readily reduced to an amine, providing a pathway to synthesize thiophene-based amines that serve as key intermediates in medicinal chemistry.

The synthesis of Thiophene,2-methyl-5-nitro- typically involves nitration of 2-methylthiophene using classical nitration methods or more modern catalytic approaches. These synthetic pathways highlight the compound's accessibility and utility in laboratory settings. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing unwanted byproducts and enhancing overall yields.

The electronic properties of Thiophene,2-methyl-5-nitro- make it a candidate for applications in organic electronics. Thiophene derivatives are widely used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to their conjugated π-systems. The introduction of a nitro group can modulate the energy levels and electronic characteristics of the molecule, making it suitable for tuning the performance of these devices.

In addition to its synthetic value, Thiophene,2-methyl-5-nitro- has been studied for its potential role in material science. Researchers have explored its use as a precursor for conductive polymers and metal-organic frameworks (MOFs). The ability to functionalize thiophene rings with various substituents allows for the creation of tailored materials with specific properties. For example, nitro-thiophenes can be polymerized to form conductive films or incorporated into MOFs to enhance their adsorption capabilities.

The biological activity of Thiophene,2-methyl-5-nitro- has also been examined in detail. Studies have shown that nitro-thiophenes exhibit inhibitory effects on certain enzymes and can interact with biological targets relevant to diseases such as cancer and neurodegenerative disorders. The structural flexibility of thiophene derivatives allows for the design of molecules that can selectively bind to these targets, offering potential therapeutic benefits.

The development of new synthetic methodologies has further expanded the utility of Thiophene,2-methyl-5-nitro-. Transition-metal-catalyzed cross-coupling reactions, for example, have enabled the introduction of diverse functional groups at specific positions on the thiophene ring. These reactions provide powerful tools for constructing complex molecular architectures and have opened new avenues for drug discovery.

The environmental impact of using Thiophene,2-methyl-5-nitro- as an intermediate has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that chemical research remains viable long-term while minimizing its ecological footprint.

In conclusion, Thiophene,2-methyl-5-nitro-, with its CAS number 42297-94-9, is a versatile compound with numerous applications in pharmaceuticals, materials science, and organic electronics. Its unique structural features and reactivity make it a valuable building block for synthesizing complex molecules with significant biological activity. As research continues to uncover new uses for this compound, it will undoubtedly remain an important tool in both academic and industrial settings.

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